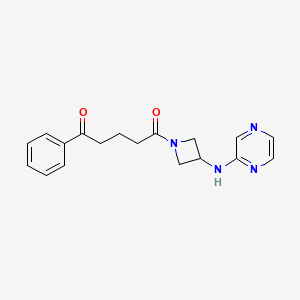
1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
It’s known that β-lactam antibiotics interfere with the bacterial cell-wall synthesis pathway, leading to bacterial cell death .
Result of Action
Compounds with similar structures have been shown to have antimitotic properties, disrupting cell division and leading to cell death .
生物活性
1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pentane backbone, a phenyl group, and an azetidine ring substituted with a pyrazine moiety. Its structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 296.3669 g/mol. The compound can be classified under azetidinones and pyrazine derivatives , both known for their significant biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{20}N_{4}O_{2} |
| Molecular Weight | 296.3669 g/mol |
| Functional Groups | Azetidine, Pyrazine |
| Classification | Azetidinone, Pyrazine Derivative |
The specific mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets. The presence of the pyrazine and azetidine groups suggests potential activity against enzymes or receptors involved in disease processes.
Biological Activities
Research into the biological activities of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells .
- Antimicrobial Properties : Compounds containing pyrazine moieties are known for their antimicrobial activities. Studies have demonstrated that similar derivatives can inhibit the growth of antibiotic-resistant bacteria .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Assays : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) showed that pyrazole derivatives exhibit significant cytotoxicity and can enhance the effect of standard chemotherapy agents like doxorubicin .
- Antimicrobial Testing : A series of pyrazole-based compounds were tested against multiple strains of bacteria, demonstrating varying degrees of antimicrobial efficacy. Notably, certain derivatives displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents in treating resistant infections .
特性
IUPAC Name |
1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGGXMYHJFSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














